molecular formula C14H13ClN2O2 B12574160 N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide CAS No. 642084-33-1

N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide

Cat. No.: B12574160
CAS No.: 642084-33-1
M. Wt: 276.72 g/mol
InChI Key: YNCSEOTYMKWLLW-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide is an organic compound belonging to the class of anilides. These compounds are characterized by the presence of an amide group attached to an aromatic ring. The compound’s structure includes a chloro-substituted phenyl ring, a pyridinyl group, and an acetamide moiety, making it a versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide typically involves the reaction of 4-chloro-3-{[(pyridin-3-yl)oxy]methyl}aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine to facilitate the formation of the acetamide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro and pyridinyl groups make it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

CAS No.

642084-33-1

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

N-[4-chloro-3-(pyridin-3-yloxymethyl)phenyl]acetamide

InChI

InChI=1S/C14H13ClN2O2/c1-10(18)17-12-4-5-14(15)11(7-12)9-19-13-3-2-6-16-8-13/h2-8H,9H2,1H3,(H,17,18)

InChI Key

YNCSEOTYMKWLLW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)COC2=CN=CC=C2

Origin of Product

United States

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